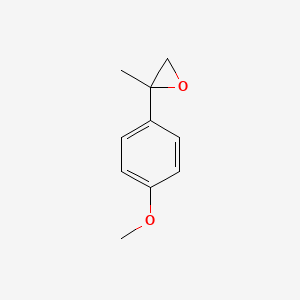

2-(4-Methoxyphenyl)-2-methyloxirane

Description

Propriétés

Formule moléculaire |

C10H12O2 |

|---|---|

Poids moléculaire |

164.20 g/mol |

Nom IUPAC |

2-(4-methoxyphenyl)-2-methyloxirane |

InChI |

InChI=1S/C10H12O2/c1-10(7-12-10)8-3-5-9(11-2)6-4-8/h3-6H,7H2,1-2H3 |

Clé InChI |

OHILVLMNCBTDJI-UHFFFAOYSA-N |

SMILES canonique |

CC1(CO1)C2=CC=C(C=C2)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Substituent Effects

The reactivity and properties of oxiranes are heavily influenced by substituent electronic effects and steric hindrance. Below is a comparative analysis with structurally related epoxides:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Electron-donating groups (e.g., -OCH₃, -CH₃) stabilize the epoxide ring, while electron-withdrawing groups (e.g., -NO₂) increase susceptibility to nucleophilic attack .

Spectral Differences :

- Methoxy and methyl groups on aromatic rings produce distinct NMR shifts (e.g., OCH₃ at δ 3.8 vs. CH₃ at δ 2.3) .

- Nitro groups cause significant downfield shifts in aromatic protons (δ >7.5) .

Stability and Handling

Q & A

Q. Table 1: Example Conditions for Epoxidation

| Precursor | Oxidizing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxypropenylbenzene | mCPBA | DCM | 65–75 | |

| 2-Methyl-4-methoxystyrene | H₂O₂/NaHCO₃ | THF/H₂O | 50–60 |

Basic: What spectroscopic techniques are most effective for characterizing 2-(4-Methoxyphenyl)-2-methyloxirane?

Methodological Answer:

- ¹H/¹³C NMR : Resolve stereochemistry and confirm substitution patterns. The oxirane protons appear as doublets of doublets (δ 3.1–3.5 ppm), while the methoxy group resonates at δ 3.8 ppm .

- X-ray Crystallography : Determines absolute configuration, critical for studying enantioselective reactivity .

- IR Spectroscopy : Identifies epoxide ring vibrations (~850 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

Advanced: How does the electronic nature of the 4-methoxyphenyl group influence the oxirane ring’s reactivity?

Methodological Answer:

The methoxy group is electron-donating, increasing electron density on the aromatic ring and adjacent oxirane carbons. This:

- Enhances electrophilicity : Stabilizes transition states during nucleophilic attacks (e.g., by amines or thiols) at the less-substituted oxirane carbon .

- Modulates ring strain : Reduced strain compared to unsubstituted epoxides, slowing hydrolysis rates in aqueous media .

- Impacts regioselectivity : In ring-opening reactions, nucleophiles preferentially attack the methyl-substituted carbon due to steric and electronic effects .

Case Study : Hydrolysis of 2-(4-Methoxyphenyl)-2-methyloxirane in acidic vs. basic conditions yields diols with distinct stereochemistry, confirmed by HPLC .

Advanced: What computational methods are used to predict biological interactions of 2-(4-Methoxyphenyl)-2-methyloxirane?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrophilicity indices to predict covalent binding with nucleophilic residues (e.g., cysteine in proteins) .

- Molecular Dynamics (MD) : Simulates binding stability in enzyme active sites (e.g., cytochrome P450), revealing steric clashes due to the methyl group .

- QSAR Models : Relate substituent effects (e.g., methoxy position) to toxicity profiles using datasets from analogous epoxides .

Q. Table 2: Predicted Reactivity Parameters

| Parameter | Value (eV) | Biological Relevance |

|---|---|---|

| HOMO-LUMO Gap | 4.2 | Indicates kinetic stability |

| Fukui Electrophilicity | 1.8 | High affinity for nucleophiles |

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

Discrepancies often arise from:

- Impurity profiles : Unreacted alkene precursors or diastereomers skew yields. Use GC-MS or HPLC to quantify purity pre- and post-reaction .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote side reactions. Compare yields across solvent systems .

- Catalyst loading : Excess mCPBA (>1.2 eq.) can oxidize methoxy groups. Optimize via titration experiments .

Recommendation : Replicate high-yield conditions (e.g., 0°C, anhydrous DCM) and validate with independent analytical methods .

Advanced: What strategies optimize regioselectivity in ring-opening reactions of 2-(4-Methoxyphenyl)-2-methyloxirane?

Methodological Answer:

- Lewis Acid Catalysis : Ti(OiPr)₄ directs nucleophiles (e.g., Grignard reagents) to the methyl-substituted carbon via chelation control .

- Protecting Groups : Temporarily block the methoxy group with TMSCl to reduce electronic bias, enabling selective attack at the benzylic carbon .

- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor kinetic control, while polar solvents (e.g., DMSO) favor thermodynamic products .

Example : Ring-opening with NH₃ in MeOH yields 85% amino alcohol, whereas H₂O/CF₃CO₂H produces 70% diol .

Advanced: How does steric hindrance from the methyl group affect biological activity?

Methodological Answer:

The methyl group:

- Reduces membrane permeability : Increases logP (experimental: 2.3), limiting cellular uptake compared to non-methylated analogs .

- Impairs enzyme binding : MD simulations show steric clashes with CYP3A4’s active site, reducing metabolic clearance rates .

- Enhances stability : Slows hydrolysis in plasma (t₁/₂ = 4.2 h vs. 1.5 h for unmethylated analog) .

Validation : Comparative cytotoxicity assays in HepG2 cells show IC₅₀ = 120 µM (methylated) vs. 45 µM (non-methylated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.